molecular formula C13H13N7O2 B7003098 N-[(2R,3R)-2-(1H-pyrazol-5-yl)oxolan-3-yl]tetrazolo[1,5-a]pyridine-6-carboxamide

N-[(2R,3R)-2-(1H-pyrazol-5-yl)oxolan-3-yl]tetrazolo[1,5-a]pyridine-6-carboxamide

Cat. No.: B7003098
M. Wt: 299.29 g/mol
InChI Key: UCIUAKOIBZVFOP-BXKDBHETSA-N
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Description

N-[(2R,3R)-2-(1H-pyrazol-5-yl)oxolan-3-yl]tetrazolo[1,5-a]pyridine-6-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups

Properties

IUPAC Name

N-[(2R,3R)-2-(1H-pyrazol-5-yl)oxolan-3-yl]tetrazolo[1,5-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N7O2/c21-13(8-1-2-11-17-18-19-20(11)7-8)15-9-4-6-22-12(9)10-3-5-14-16-10/h1-3,5,7,9,12H,4,6H2,(H,14,16)(H,15,21)/t9-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCIUAKOIBZVFOP-BXKDBHETSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1NC(=O)C2=CN3C(=NN=N3)C=C2)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]([C@@H]1NC(=O)C2=CN3C(=NN=N3)C=C2)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R,3R)-2-(1H-pyrazol-5-yl)oxolan-3-yl]tetrazolo[1,5-a]pyridine-6-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones.

    Oxolane Ring Formation: The oxolane ring can be introduced via nucleophilic substitution reactions, often using epoxides or halohydrins as intermediates.

    Tetrazolo[1,5-a]pyridine Synthesis: This can be achieved through cycloaddition reactions involving azides and nitriles.

    Amide Formation: The final step involves coupling the carboxylic acid derivative with an amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2R,3R)-2-(1H-pyrazol-5-yl)oxolan-3-yl]tetrazolo[1,5-a]pyridine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound may be studied for its potential as a biochemical probe or as a lead compound in drug discovery. Its interactions with biological macromolecules can provide insights into its mechanism of action.

Medicine

In medicinal chemistry, N-[(2R,3R)-2-(1H-pyrazol-5-yl)oxolan-3-yl]tetrazolo[1,5-a]pyridine-6-carboxamide might be investigated for its pharmacological properties, including its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(2R,3R)-2-(1H-pyrazol-5-yl)oxolan-3-yl]tetrazolo[1,5-a]pyridine-6-carboxamide would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It could act as an agonist or antagonist at certain receptors, affecting cellular signaling pathways.

    DNA/RNA Interaction: The compound might intercalate into DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    N-[(2R,3R)-2-(1H-pyrazol-5-yl)oxolan-3-yl]tetrazolo[1,5-a]pyridine-6-carboxamide: can be compared to other tetrazole-containing compounds, such as tetrazolopyridines and tetrazolopyrimidines.

    Pyrazole Derivatives: Compounds like pyrazolyl oxolanes and pyrazolyl carboxamides share structural similarities.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

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